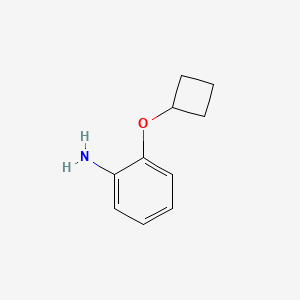

2-Cyclobutoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-cyclobutyloxyaniline |

InChI |

InChI=1S/C10H13NO/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8H,3-5,11H2 |

InChI Key |

QQFRUNUOFPZHSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 2 Cyclobutoxyaniline

Synthesis of the Cyclobutoxy Moiety

Approaches to Cyclobutane (B1203170) Ring Construction

The construction of the strained four-membered cyclobutane ring is a significant challenge in organic synthesis. acs.org A variety of methods have been developed to achieve this, with photochemical and transition-metal-catalyzed [2+2] cycloadditions being the most common. mdpi.comnih.gov These reactions involve the joining of two alkene components to form the four-membered ring. Alternative strategies include intramolecular nucleophilic and radical cyclizations, as well as ring expansion and contraction reactions. acs.orgmdpi.com

Recent advancements have highlighted the use of transition metals like rhodium and gold to catalyze the formation of cyclobutane rings. acs.orgmdpi.com For instance, Rh(III)-catalyzed reactions have been shown to facilitate the synthesis of substituted cyclobutanes. acs.org Similarly, gold-catalyzed [2+2] cycloadditions between allenamides and alkenes provide an efficient route to cyclobutane scaffolds. mdpi.com Supramolecular strategies, which utilize non-covalent interactions to pre-organize reactants, have also emerged as a method for quantitative and stereospecific cyclobutane synthesis through [2+2] cross-photoreactions. researchgate.net

| Ring Construction Method | Description | Key Features |

| [2+2] Cycloaddition | The joining of two double-bonded molecules to form a four-membered ring. mdpi.comnih.gov | Can be initiated by light (photochemical) or transition metals. mdpi.com |

| Intramolecular Cyclization | Formation of the ring from a single molecule containing appropriate functional groups. acs.org | Can proceed through nucleophilic or radical pathways. acs.org |

| Ring Expansion/Contraction | Conversion of a three-membered ring (cyclopropane) to a four-membered ring or a five-membered ring to a four-membered ring. mdpi.com | Often involves rearrangement reactions. mdpi.com |

| Transition Metal Catalysis | Use of metals like rhodium or gold to facilitate ring formation. acs.orgmdpi.com | Allows for stereoselective synthesis. acs.org |

| Supramolecular Synthesis | Use of non-covalent interactions to control the reaction. researchgate.net | Can lead to highly specific products. researchgate.net |

Introduction of the Cyclobutoxy Functionality via Etherification

Once a suitable cyclobutane precursor, typically cyclobutanol (B46151), is obtained, the cyclobutoxy group is introduced through an etherification reaction. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

In the context of 2-cyclobutoxyaniline (B6148426) synthesis, this would typically involve the reaction of 2-aminophenol (B121084) with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. smolecule.comtardigrade.in The base deprotonates the hydroxyl group of the 2-aminophenol, and the resulting phenoxide ion attacks the cyclobutyl halide to form the ether linkage.

Preparation of Cyclobutanol and Cyclobutenone Precursors

Cyclobutanol and cyclobutenone are key precursors for the synthesis of the cyclobutoxy moiety. Cyclobutanol can be prepared through various methods, including the reduction of cyclobutanone (B123998). nih.gov For instance, the reduction of a cyclobutanone derivative with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) yields the corresponding cyclobutanol. nih.gov

Cyclobutanone itself can be synthesized through several routes. orgsyn.org One common method involves the [2+2] cycloaddition of a ketene (B1206846) with an alkene. google.com For example, 2-haloacyl halides can react with ethylenically unsaturated compounds in the presence of zinc or tin to produce cyclobutanones. google.com Another approach is the oxidation of cyclobutanol, often using reagents like Jones' reagent (a solution of chromium trioxide in sulfuric acid). cdnsciencepub.comthieme-connect.de The acid-catalyzed rearrangement of cyclopropylcarbinol is another viable route to cyclobutanol, which can then be oxidized to cyclobutanone. orgsyn.org

Cyclobutenones, which can also serve as precursors, can be prepared through methods such as the cyclization of epoxy sulfones. cdnsciencepub.com

| Precursor | Synthetic Method | Reagents |

| Cyclobutanol | Reduction of Cyclobutanone | Sodium borohydride (NaBH4) nih.gov |

| Acid-catalyzed rearrangement | Cyclopropylcarbinol, Acid orgsyn.org | |

| Cyclobutanone | [2+2] Cycloaddition | Ketene, Alkene google.com |

| Oxidation of Cyclobutanol | Jones' reagent, Pyridinium chlorochromate (PCC) cdnsciencepub.comthieme-connect.de | |

| Cyclobutenone | Epoxy Sulfone Cyclization | Epoxy sulfone, Base cdnsciencepub.com |

Synthesis of the Aniline (B41778) Moiety

The aniline portion of this compound is typically derived from readily available aromatic precursors, primarily through the reduction of a nitro group or the amination of an aromatic halide.

Derivations from Nitrobenzene (B124822) and Aromatic Halide Precursors

The most common industrial method for producing anilines is the catalytic hydrogenation of the corresponding nitrobenzene. in-part.comwikipedia.org This process typically involves reacting the nitrobenzene with hydrogen gas at elevated temperatures and pressures in the presence of a metal catalyst, such as platinum or palladium. in-part.comwikipedia.org Historically, the Zinin reaction, which uses sulfide (B99878) salts, and the Bechamp reduction, using iron as the reductant, were also employed for this transformation. wikipedia.org More recent developments include electrochemical methods that can reduce nitrobenzenes to anilines under milder conditions, avoiding the use of high-pressure hydrogen. in-part.com

Alternatively, aniline derivatives can be synthesized from aromatic halides through amination reactions. The Buchwald-Hartwig and Ullmann coupling reactions are powerful methods for forming carbon-nitrogen bonds, allowing for the amination of aryl halides with ammonia (B1221849) or other amine sources. wikipedia.org

Reductive Amination Strategies

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes and ketones). frontiersin.orgorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the final amine. harvard.edumasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edumasterorganicchemistry.com

In the context of synthesizing substituted anilines, reductive amination can be employed in a one-pot process starting from nitroarenes. frontiersin.org This strategy combines the reduction of the nitro group to a primary amine with the subsequent reductive amination in a single step. frontiersin.org

Convergent and Divergent Synthesis of this compound

The synthesis of this compound and its derivatives can be approached through various strategic pathways, including both convergent and divergent methods. These strategies allow for the efficient construction of the target molecule and the introduction of diverse functionalities.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this methodology can be employed to couple an amine with an aryl halide, establishing the core structure of the molecule. The reaction's utility stems from its broad substrate scope and tolerance for various functional groups. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. youtube.com Key steps include oxidative addition, ligand exchange, and reductive elimination. youtube.com The efficiency of this process is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands. youtube.com Different generations of catalyst systems have been developed to improve the reaction's scope and performance under milder conditions. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPP has proven effective for coupling primary amines. wikipedia.org

While direct synthesis of this compound via Buchwald-Hartwig amination of a cyclobutoxy-substituted aryl halide with an ammonia equivalent is plausible, the literature more commonly describes the functionalization of a pre-formed this compound core. acsgcipr.org However, the principles of Buchwald-Hartwig amination are fundamental to the broader field of aryl amine synthesis and are applicable to the creation of various substituted aniline derivatives. organic-chemistry.orgacsgcipr.org

Achieving regioselectivity is a critical aspect of synthesizing substituted anilines to ensure the desired placement of functional groups on the aromatic ring. The directing effects of existing substituents on the aniline ring play a crucial role in determining the position of subsequent modifications. For instance, the cyclobutoxy group at the 2-position of this compound will influence the regiochemistry of electrophilic aromatic substitution reactions.

Coupling Reactions for Aniline-Cyclobutoxy Linkage (e.g., Buchwald-Hartwig Amination)

Functionalization of the this compound Core Structure

The this compound core can be further modified through various chemical reactions to introduce new functional groups, leading to a diverse range of derivatives with potentially useful properties.

Halogenation is a common method for functionalizing aromatic rings. In the case of this compound, bromination can be achieved to introduce a bromine atom onto the aniline ring. A typical method involves the use of a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. smolecule.com For example, the bromination of this compound can be carried out using NBS in the presence of a catalyst like sulfuric acid to selectively introduce a bromine atom at the 5-position of the benzene (B151609) ring. Similarly, reacting 2-chloro-4-cyclobutoxyaniline (B12084498) with bromine in dichloromethane (B109758) at 0°C can lead to the formation of 2-bromo-6-chloro-4-cyclobutoxyaniline. googleapis.comgoogle.com The addition of halogens to alkenes is a stereoselective reaction that typically results in anti-addition products. masterorganicchemistry.com

Table 1: Bromination of Substituted Anilines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | N-bromosuccinimide (NBS), H₂SO₄ | 5-Bromo-2-cyclobutoxyaniline (B13274773) | |

| 2-chloro-4-cyclobutoxyaniline | Bromine (Br₂) | 2-Bromo-6-chloro-4-cyclobutoxyaniline | googleapis.comgoogle.com |

The introduction of a cyano group (-CN) onto an aromatic ring is a valuable transformation in organic synthesis, as the nitrile functionality can be converted into various other groups such as amines, amides, and carboxylic acids. researchgate.net Palladium-catalyzed cyanation reactions provide a mild and efficient method for this purpose. researchgate.net For instance, an aryl bromide can be converted to the corresponding nitrile using a palladium catalyst. researchgate.net The introduction of a cyano group can significantly alter the biological activity of a molecule. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgsigmaaldrich.com

The Suzuki-Miyaura coupling, often referred to as the Suzuki reaction, is a prominent example of a palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. wikipedia.org This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of this compound derivatives, a halogenated version of the molecule, such as 5-Bromo-2-cyclobutoxyaniline, can serve as the organohalide partner in a Suzuki coupling. smolecule.com This allows for the introduction of a wide range of aryl or vinyl substituents at the position of the bromine atom, leading to the construction of more complex molecular architectures. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Complex + Ligand | Aryl Amine | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Organohalide + Organoboron Compound | Palladium Complex + Base | Biaryl, Polyolefin, Styrene | wikipedia.orgbeilstein-journals.org |

Multi-component Reactions (e.g., Ugi reaction, if applicable)

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govnih.govfrontiersin.org These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate diverse molecular scaffolds. nih.govnih.gov Among the various MCRs, the Ugi four-component reaction (Ugi-4CR) is particularly prominent for its capacity to produce α-acylamino carboxamide derivatives, which are valuable in medicinal chemistry and drug discovery. nih.govfrontiersin.orgslideshare.net

The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. slideshare.net The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which is then protonated and attacked by the isocyanide. Subsequent addition of the carboxylate anion and an intramolecular acyl transfer (the Mumm rearrangement) yields the final product. slideshare.net

In a potential Ugi reaction involving this compound, the aniline would serve as the amine component. The reaction would proceed with an appropriate aldehyde, carboxylic acid, and isocyanide. The steric bulk of the ortho-cyclobutoxy group could influence the reaction kinetics and the stereochemical outcome of the product. rsc.org Studies on other ortho-substituted anilines have shown that variation of reaction temperature can control the diastereoselectivity of the resulting atropisomeric amides. rsc.orgresearchgate.net

A representative, hypothetical Ugi reaction for the derivatization of this compound is depicted below:

Amine: this compound

Aldehyde: R¹-CHO

Carboxylic Acid: R²-COOH

Isocyanide: R³-NC

These four components would react, likely in a polar aprotic solvent like methanol or 2,2,2-trifluoroethanol, to yield a complex α-acylamino carboxamide derivative. slideshare.netrsc.org The specific reaction conditions, such as temperature and the potential need for additives, would require experimental optimization.

The following table presents data from a study on the Ugi reaction with various ortho-substituted anilines, which can serve as a model for predicting the behavior of this compound in similar transformations. rsc.orgresearchgate.net

| Amine Component (ortho-substituted aniline) | Aldehyde | Carboxylic Acid | Isocyanide | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 2-iodo-4,6-dimethylaniline | Isovaleraldehyde | Benzoic acid | tert-butyl isocyanide | >95:5 | 86 |

| 2-iodo-4,6-dimethylaniline | 4-methoxybenzaldehyde | Benzoic acid | tert-butyl isocyanide | >95:5 | 80 |

| 2-iodo-4,6-dimethylaniline | Cyclohexanecarboxaldehyde | Benzoic acid | tert-butyl isocyanide | >95:5 | 92 |

| 2-phenyl-4,6-dimethylaniline | Isovaleraldehyde | Benzoic acid | tert-butyl isocyanide | >95:5 | 92 |

This table is based on data for the synthesis of C–N atropisomeric peptide analogues using ortho-substituted anilines and is intended to be illustrative of the potential of the Ugi reaction. rsc.orgresearchgate.net

The successful application of the Ugi reaction to these sterically hindered anilines underscores the feasibility of employing this methodology for this compound to generate complex, value-added molecules. Further research would be necessary to explore the specific conditions and outcomes for reactions involving this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclobutoxyaniline

Reactivity of the Aniline (B41778) Nitrogen: Nucleophilicity and Basic Properties

The pKa of o-anisidine's conjugate acid is reported to be approximately 4.53, while that of o-phenetidine's conjugate acid is around 4.43. nih.govchemicalbook.com The cyclobutoxy group is expected to have a similar electronic effect to the methoxy (B1213986) and ethoxy groups, suggesting that the pKa of 2-cyclobutoxyaniline's conjugate acid would also be in this range. The basicity of these ortho-alkoxy anilines is slightly reduced compared to aniline (pKa of anilinium ion is ~4.6) due to the steric hindrance and potential intramolecular hydrogen bonding between the amino group and the alkoxy oxygen, which can influence the availability of the nitrogen lone pair for protonation.

The nucleophilicity of the aniline nitrogen is evident in its reactions with electrophiles. For instance, anilines readily undergo acylation reactions. The kinetics of N-acetylation of substituted anilines have been studied, revealing that the reaction is typically second-order. rsc.org For This compound (B6148426), N-acetylation would proceed via nucleophilic attack of the nitrogen on the acylating agent, such as acetyl chloride or acetic anhydride.

Table 1: pKa Values of o-Alkoxyaniline Analogues

| Compound | Structure | pKa of Conjugate Acid |

| o-Anisidine (B45086) | 4.53 nih.gov | |

| o-Phenetidine (B74808) | 4.43 chemicalbook.com | |

| Aniline (for comparison) | 4.6 |

This table presents the pKa values of the conjugate acids of o-anisidine and o-phenetidine as analogues to estimate the basicity of this compound.

Reactivity of the Cyclobutoxy Ring: Strain and Ring-Opening Potential

The cyclobutoxy group in this compound is characterized by significant ring strain. Cyclobutane (B1203170) itself has a total ring strain energy of approximately 26.3 kcal/mol, which is substantially higher than that of cyclopentane (B165970) (around 7.4 kcal/mol) and cyclohexane (B81311) (which is virtually strain-free in its chair conformation). masterorganicchemistry.comwikipedia.orgbrainly.com This inherent strain in the four-membered ring makes the cyclobutoxy group susceptible to ring-opening reactions under certain conditions, as this can relieve the strain.

While specific studies on the ring-opening of the cyclobutoxy group in this compound are scarce, the reactivity can be inferred from the behavior of other aryl cyclobutyl ethers and related strained ring systems. The thermal stability of polymers containing perfluorocyclobutyl aryl ether linkages suggests that the cyclobutoxy ring is reasonably stable under neutral thermal conditions. sioc-journal.cnresearchgate.netresearchgate.net However, under acidic conditions, the ether oxygen can be protonated, making the cyclobutyl ring susceptible to nucleophilic attack, which can lead to ring-opening. For instance, acid-catalyzed hydrolysis could potentially lead to the formation of 2-aminophenol (B121084) and cyclobutanol (B46151) or its rearrangement products. The kinetics of such a process would depend on the acid concentration and temperature.

Table 2: Ring Strain Energies of Cycloalkanes

| Cycloalkane | Ring Strain Energy (kcal/mol) |

| Cyclopropane | 27.6 |

| Cyclobutane | 26.3 masterorganicchemistry.com |

| Cyclopentane | 7.4 brainly.com |

| Cyclohexane | ~0 brainly.com |

This table provides a comparison of the ring strain energies of common cycloalkanes, highlighting the significant strain in the cyclobutane ring system present in this compound.

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino group (-NH2) and the cyclobutoxy group (-O-C4H7). Both are ortho, para-directing substituents. The amino group is a very strong activating group, while the alkoxy group is also strongly activating. The combined effect of these two groups makes the aromatic ring significantly more reactive than benzene (B151609).

The regioselectivity of EAS reactions on this compound is determined by the directing effects of both substituents. The amino group strongly directs incoming electrophiles to the para position (position 4) and to a lesser extent the ortho position (position 6). The cyclobutoxy group also directs to its ortho (position 3) and para (position 5) positions. The major products are typically formed at the positions that are most activated and sterically accessible. For this compound, the para position relative to the amino group (position 4) is highly favored.

Halogenation: Bromination of 2-methoxyaniline has been shown to be highly regioselective, yielding primarily the 4-bromo and 6-bromo derivatives. beilstein-journals.orgwku.edu A similar outcome would be expected for this compound, with the major product being 4-bromo-2-cyclobutoxyaniline.

Nitration: The nitration of o-anisidine has been reported to yield primarily 4-nitro-o-anisidine. google.com Therefore, the nitration of this compound is expected to proceed similarly, affording 4-nitro-2-cyclobutoxyaniline as the major product.

Sulfonation: The sulfonation of o-anisidine is known to produce o-anisidine-4-sulfonic acid. environmentclearance.nic.inenvironmentclearance.nic.inrsc.org Consequently, the sulfonation of this compound would likely yield this compound-4-sulfonic acid.

Friedel-Crafts Reactions: Friedel-Crafts reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. To perform Friedel-Crafts acylation, the amino group must first be protected, for example, by converting it to an amide.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings like that of this compound. NAS typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. smolecule.com Therefore, this compound itself is not expected to undergo NAS reactions under normal conditions.

However, derivatives of this compound that contain strong electron-withdrawing groups, such as nitro groups, would be susceptible to NAS. For example, a hypothetical derivative like 2-cyclobutoxy-4,6-dinitroaniline could potentially undergo NAS, where a suitable nucleophile could displace one of the nitro groups or another leaving group if present. The reaction would proceed via an addition-elimination mechanism, with the formation of a stabilized Meisenheimer complex intermediate.

Redox Chemistry of the Aniline Functionality

The aniline functionality in this compound can undergo oxidation. The oxidation potential of anilines is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the cyclobutoxy group, generally lower the oxidation potential, making the compound easier to oxidize.

While the specific oxidation potential of this compound has not been reported, studies on o-anisidine provide valuable insight. The electrochemical oxidation of o-anisidine has been studied, and it is known to be oxidized at a platinum electrode. ijasbt.orgresearchgate.net The oxidation process is complex and can lead to the formation of various products, including radical cations, dimers, and polymers. The oxidation of meta-substituted anilines has been shown to yield the corresponding azobenzenes. orientjchem.org It is plausible that the oxidation of this compound under controlled conditions could lead to similar products.

Catalyzed Transformations and Their Kinetic/Thermodynamic Profiles

The amino and potential halide-substituted derivatives of this compound can participate in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: The amino group of this compound can be coupled with aryl halides in the presence of a palladium catalyst to form diarylamines.

Suzuki-Miyaura Coupling: If a halogen substituent is present on the aromatic ring of a this compound derivative (e.g., 4-bromo-2-cyclobutoxyaniline), it can undergo Suzuki-Miyaura coupling with boronic acids to form biaryl compounds.

Heck Reaction: Aryl halides derived from this compound can also participate in Heck reactions with alkenes to form substituted alkenes. researchgate.net

The kinetic and thermodynamic profiles of these reactions are complex and depend on the specific catalyst system, substrates, and reaction conditions. Kinetic studies of related reactions, such as the acylation of anilines, have shown that the reactions can follow second-order kinetics. rsc.org The thermodynamics of these transformations are influenced by the bond energies of the reactants and products, as well as the stability of the intermediates and the catalyst resting states. Detailed kinetic and thermodynamic studies for specific catalyzed transformations of this compound would be necessary to fully elucidate their reaction profiles.

Spectroscopic Characterization Techniques and Advanced Structural Elucidation of 2 Cyclobutoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for unequivocally defining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a wealth of information regarding the molecular framework can be obtained.

Proton (¹H) NMR Spectral Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of 2-Cyclobutoxyaniline (B6148426) is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the cyclobutyl ring, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing ether linkage.

The aromatic protons are expected to appear in the range of δ 6.7-7.2 ppm. Due to the ortho and para directing nature of the amino group and the ortho directing nature of the alkoxy group, the electron density at different positions on the benzene (B151609) ring varies, leading to distinct chemical shifts for each aromatic proton. The proton ortho to the amino group and meta to the cyclobutoxy group is likely the most shielded, while the proton ortho to the cyclobutoxy group and meta to the amino group would be the most deshielded. The coupling constants between adjacent aromatic protons (ortho-coupling) are typically in the range of 7-9 Hz, while meta-coupling (over three bonds) is smaller, around 2-3 Hz, and para-coupling is often negligible.

The protons of the cyclobutoxy group will present a more complex pattern. The methine proton (CH) attached to the oxygen atom is expected to be the most deshielded of the cyclobutyl protons, likely appearing around δ 4.5 ppm. The methylene (B1212753) protons (CH₂) of the cyclobutyl ring will exhibit multiplets due to both geminal and vicinal coupling. Their chemical shifts are anticipated to be in the range of δ 1.6-2.5 ppm.

The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A typical range for aniline (B41778) derivatives is between δ 3.5 and 4.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H (ortho to NH₂) | 6.75 | d | 8.0 |

| Aromatic H (meta to NH₂) | 7.10 | t | 8.0 |

| Aromatic H (para to NH₂) | 6.80 | t | 8.0 |

| Aromatic H (ortho to O) | 6.90 | d | 8.0 |

| O-CH (cyclobutyl) | 4.50 | quintet | 7.0 |

| Cyclobutyl CH₂ (adjacent to CH) | 2.40 | m | - |

| Cyclobutyl CH₂ (opposite to CH) | 1.70 | m | - |

| NH₂ | 3.80 | br s | - |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent aromatic protons and between the protons on the cyclobutyl ring, helping to trace the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, a correlation between the cyclobutyl O-CH proton and the aromatic C-O carbon would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. NOESY can provide valuable information about the three-dimensional structure and preferred conformation of the molecule. For example, correlations between the amine protons and the ortho aromatic proton would be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and provides characteristic frequencies for different functional groups.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to its functional groups.

N-H Stretching: The primary amine group will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutyl group will appear just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage will produce a strong C-O-C stretching band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one around 1040 cm⁻¹ (symmetric stretch).

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | 3450 - 3400 | Medium |

| Symmetric N-H Stretch | 3350 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| N-H Bend | 1620 - 1580 | Medium |

| Asymmetric C-O-C Stretch | 1260 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1050 - 1020 | Medium |

| C-N Stretch | 1340 - 1250 | Medium |

Note: These are predicted values and may vary from experimental data.

Raman spectroscopy provides complementary information. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. Therefore, the aromatic C=C stretching and the symmetric C-O-C stretching vibrations are expected to be prominent in the Raman spectrum.

Conformational Studies through Vibrational Modes

The flexibility of the cyclobutoxy group allows for different conformational isomers. The cyclobutyl ring can exist in a puckered conformation, and rotation around the C-O bond can lead to different spatial arrangements of the cyclobutyl ring relative to the aniline ring. These different conformers may have distinct vibrational frequencies, particularly for the C-O-C stretching modes and the skeletal vibrations of the cyclobutyl ring. By analyzing the vibrational spectra, potentially with the aid of computational modeling, it may be possible to identify the most stable conformer or the presence of a mixture of conformers in different phases (e.g., solid vs. solution).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. savemyexams.comslideshare.net In the case of this compound, electron impact (EI) ionization would typically be employed, leading to the formation of a molecular ion (M⁺•).

Molecular Ion Peak: The molecular ion peak is crucial as it provides the molecular mass of the compound. savemyexams.com For this compound (C₁₀H₁₃NO), the exact molecular weight is 163.22 g/mol . The mass spectrum would exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 163. Since the compound contains one nitrogen atom, this peak will conform to the nitrogen rule, which states that an odd molecular weight corresponds to an odd number of nitrogen atoms. libretexts.org

Fragmentation Pathways: The fragmentation of the molecular ion provides valuable structural information. savemyexams.compressbooks.pub For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pattern for amines. libretexts.org This could involve the loss of a hydrogen radical to form an ion at m/z 162, or more significantly, cleavage of the C-C bond of the cyclobutyl ring attached to the oxygen.

Loss of the Cyclobutoxy Group: A prominent fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of a cyclobutoxy radical (•OC₄H₇). This would result in a fragment ion corresponding to the aminophenyl cation at m/z 92.

Loss of Cyclobutene (B1205218): A characteristic fragmentation of cyclobutyl ethers is the loss of cyclobutene (C₄H₆) via a McLafferty-type rearrangement or other rearrangements, resulting in a fragment ion at m/z 109, corresponding to 2-aminophenol (B121084).

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can occur, although these peaks are typically of lower intensity. libretexts.org

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below.

| Fragment Ion | Proposed Structure | m/z Value | Fragmentation Pathway |

| [C₁₀H₁₃NO]⁺• | Molecular Ion | 163 | Ionization of the parent molecule |

| [C₁₀H₁₂NO]⁺ | 162 | Loss of H• | |

| [C₆H₆NO]⁺ | 2-Aminophenol ion | 109 | Loss of cyclobutene (C₄H₆) |

| [C₆H₆N]⁺ | Aminophenyl cation | 92 | Cleavage of the C-O ether bond |

This table presents predicted fragmentation data for this compound based on general principles of mass spectrometry. Actual experimental data may show variations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ijnrd.orgscienceready.com.au This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. libretexts.org In this compound, the substituted benzene ring acts as the primary chromophore.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. libretexts.org The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the cyclobutoxy group can interact with the π-electron system of the benzene ring, influencing the position and intensity of the absorption bands.

Expected Absorption Bands:

π → π Transitions:* These transitions, characteristic of the aromatic system, are expected to appear as strong absorption bands. For aniline itself, two bands are typically observed around 230 nm and 280 nm. The presence of the cyclobutoxy group at the ortho position can cause a slight shift in the position of these bands (a bathochromic or hypsochromic shift) due to its electronic and steric effects.

n → π Transitions:* These transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker than π → π* transitions and may be observed as a shoulder on the main absorption bands or may be obscured by them.

The conjugation between the amino group and the benzene ring is a key factor determining the UV-Vis spectrum. libretexts.org This conjugation leads to a delocalization of electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to unsubstituted benzene.

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~230-240 | Substituted benzene ring |

| π → π | ~280-290 | Substituted benzene ring |

This table provides estimated absorption maxima for this compound based on typical values for substituted anilines. The actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Spectroscopic Methods and Emerging Techniques

For a more definitive structural elucidation, high-resolution and advanced spectroscopic techniques are employed. wiley.com These methods provide greater detail than conventional spectroscopy.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). mdpi.com This allows for the unambiguous determination of the elemental composition of this compound, confirming the molecular formula C₁₀H₁₃NO.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion from the initial mass spectrum (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This technique would allow for a detailed investigation of the fragmentation pathways of the this compound molecular ion, providing conclusive evidence for the connectivity of the atoms within the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): While not the focus of this section, it is important to note that advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and establishing the complete bonding framework of this compound. digitellinc.comresearchgate.net

Emerging Techniques: The field of spectroscopy is constantly evolving, with new techniques offering even greater insight into molecular structure. sciforum.net Techniques such as ion mobility-mass spectrometry could provide information about the three-dimensional shape of the this compound ion in the gas phase. Furthermore, high-resolution spectroscopic databases and computational chemistry are increasingly used to predict and interpret spectra, aiding in the structural elucidation of novel compounds. mdpi.comnist.gov

Theoretical and Computational Investigations on 2 Cyclobutoxyaniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic structure and associated energies. youtube.com These methods solve the Schrödinger equation, often with approximations, to provide a detailed picture of molecular properties. ru.nl

Density Functional Theory (DFT) has become a leading method in quantum chemistry due to its balance of computational cost and accuracy. libretexts.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density to determine the system's energy. stackexchange.com

A primary application of DFT is geometry optimization, an iterative process that seeks to find the coordinates of atoms corresponding to the lowest energy, representing the most stable molecular structure. arxiv.orgcrystalsolutions.eu This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located. crystalsolutions.eunih.gov For 2-Cyclobutoxyaniline (B6148426), DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to predict its equilibrium geometry. aps.orgmontana.edu The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Illustrative Data: Optimized Geometrical Parameters for this compound This table presents hypothetical data that would be obtained from a DFT/B3LYP/6-311++G(d,p) geometry optimization. This is for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C1-C2 (aromatic) | 1.40 Å |

| C1-N | 1.41 Å | |

| C2-O | 1.37 Å | |

| O-C(cyclo) | 1.45 Å | |

| C(cyclo)-C(cyclo) | 1.55 Å | |

| Bond Angles | C2-C1-N | 120.5° |

| C1-C2-O | 119.8° | |

| C2-O-C(cyclo) | 118.0° | |

| Dihedral Angle | C1-C2-O-C(cyclo) | 45.0° |

These calculations would also yield the ground state electronic energy of the molecule, a crucial thermodynamic quantity.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only physical constants without empirical parameters. sumitomo-chem.co.jp The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the electron-electron repulsion by considering an average field. ru.nl More advanced and accurate methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF result to incorporate electron correlation more precisely, leading to more accurate energy predictions, albeit at a higher computational cost. aps.orgarxiv.org

For this compound, high-accuracy ab initio calculations could be used to obtain a benchmark energy value or to study systems where DFT might be less reliable. montana.eduwikipedia.org A composite method like G2 or G3, which combines results from several high-level calculations, could be used to predict thermochemical properties with very high accuracy.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). wuxibiology.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. libretexts.org

From the HOMO and LUMO energies, various reactivity indices can be calculated. These conceptual DFT descriptors quantify aspects of reactivity. Key indices include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters for this compound would be derived from the energies of its frontier orbitals, calculated using a suitable DFT method. aps.org This analysis helps predict how the molecule will interact with other reagents, for example, identifying it as a likely nucleophile in reactions due to the electron-donating nature of the amino and cyclobutoxy groups. wikipedia.org

Illustrative Data: FMO Energies and Reactivity Indices for this compound This table presents hypothetical data derived from a DFT calculation. This is for illustrative purposes only.

| Parameter | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | -5.20 |

| LUMO Energy | ELUMO | -0.85 |

| HOMO-LUMO Gap | ΔE | 4.35 |

| Chemical Potential | μ | -3.025 |

| Hardness | η | 2.175 |

| Electrophilicity Index | ω | 2.10 |

Ab Initio Methods for High-Accuracy Predictions

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by integrating Newton's laws of motion. nih.gov This allows for the exploration of the molecule's conformational space and provides insights into its flexibility and dynamic behavior. crystalsolutions.euresearchgate.net

An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water) and calculating the forces between all atoms using a molecular mechanics force field. uams.eduajol.info The simulation would then track the trajectory of each atom over a set period, from picoseconds to microseconds.

Analysis of the MD trajectory can reveal:

The range of accessible conformations, particularly the orientation of the cyclobutoxy group relative to the aniline (B41778) ring.

The stability of different conformers and the energy barriers between them.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values, which quantify the stability of the structure and the flexibility of specific atomic regions, respectively. rsc.org

This information is crucial for understanding how the molecule's shape might change in solution and how this flexibility could influence its interaction with biological targets or other reactants. rsc.org

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

For this compound, DFT calculations can be used to predict:

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the magnetic shielding of nuclei. nih.govmdpi.com The predicted ¹H and ¹³C chemical shifts can be compared directly with experimental spectra to aid in peak assignment. chemguide.co.ukyoutube.com

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. nih.gov These calculations help assign specific vibrational modes (e.g., N-H stretch, C-O stretch) to the observed experimental bands.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. aps.org This allows for the prediction of the maximum absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to transitions between molecular orbitals (e.g., HOMO to LUMO). aps.org

Illustrative Data: Predicted Spectroscopic Data for this compound This table presents hypothetical data from DFT and TD-DFT calculations. This is for illustrative purposes only.

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C-NH₂ (C1) | 145.2 ppm |

| C-O (C2) | 150.8 ppm | |

| ¹H NMR | -NH₂ protons | 3.8 ppm |

| IR | N-H stretch | 3450, 3360 cm⁻¹ |

| C-O stretch | 1230 cm⁻¹ | |

| UV-Vis | λmax (HOMO→LUMO) | 295 nm |

Reaction Mechanism Elucidation and Transition State Analysis using Computational Approaches

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction. ru.nlaps.org

For this compound, computational methods could be used to study various potential reactions, such as electrophilic aromatic substitution or reactions involving the amino group. The process would involve:

Proposing a Mechanism: Based on chemical principles, a stepwise reaction mechanism is proposed. libretexts.org

Locating Stationary Points: The geometries and energies of the reactants, intermediates, products, and transition states along the proposed reaction coordinate are calculated.

Transition State (TS) Verification: A true transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. aps.org This frequency corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (ΔG*), which is directly related to the reaction rate. aps.org

For example, studying the bromination of this compound would involve calculating the transition states for the attack of Br⁺ at different positions on the aromatic ring to determine the regioselectivity of the reaction.

Illustrative Data: Calculated Activation Energies for a Hypothetical Reaction This table presents hypothetical data for the elucidation of a reaction mechanism involving this compound. This is for illustrative purposes only.

| Reaction Step | Description | Calculated Activation Energy (ΔG*) (kcal/mol) |

| Step 1 | Formation of Intermediate 1 | 15.2 |

| Step 2 | Intermediate 1 → Transition State 2 → Product | 22.5 |

This type of analysis provides a quantitative understanding of reaction feasibility and selectivity, guiding synthetic efforts and explaining experimental outcomes. aps.org

Computational Prediction of Molecular Descriptors Relevant to Reactivity and Interactions

A computational investigation into this compound would typically begin with geometry optimization of the molecule's structure. This is most commonly achieved using methods based on Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. aimspress.com A choice of a functional (e.g., B3LYP, wB97XD) and a basis set (e.g., 6-311G(d,p)) would be made to perform the calculations. aimspress.com

Once the lowest energy conformation is found, a variety of molecular descriptors would be calculated to predict the molecule's reactivity and potential interactions. These descriptors are numerical values derived from the molecular structure that quantify its physicochemical properties. Key descriptors would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.netyoutube.comwuxibiology.com

HOMO Energy: Indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO Energy: Indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. lew.romuni.cz A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Partial Atomic Charges: Methods like Mulliken population analysis would be used to calculate the partial charge on each atom, providing insight into charge distribution and potential sites for reaction.

For illustrative purposes, a hypothetical data table for such predicted descriptors is shown below. Note: These values are not based on actual calculations for this compound and are for exemplary purposes only.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Molecular polarity |

| Chemical Hardness (η) | 3.5 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.5 eV | Propensity to accept electrons |

Development and Validation of Computational Models for Cyclobutoxyaniline Systems

Developing a computational model for a class of compounds like cyclobutoxyanilines would typically involve creating a Quantitative Structure-Activity Relationship (QSAR) model. europa.eunih.gov This process establishes a mathematical relationship between the chemical structures (represented by molecular descriptors) and a specific biological or chemical activity.

The steps for developing and validating such a model are as follows:

Data Set Collection: A dataset of aniline derivatives, ideally including several cyclobutoxyanilines with experimentally measured activity (e.g., toxicity, receptor binding affinity), would be compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (topological, electronic, steric, etc.) would be calculated using computational chemistry software.

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), would be used to build a model that correlates a subset of the calculated descriptors with the observed activity. mdpi.comnih.govresearchgate.net The goal is to find the simplest model with the highest predictive power.

Model Validation: This is a critical step to ensure the model is robust and predictive, not just a result of chance correlation.

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to test the model's internal consistency and stability. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The correlation coefficient (R²) between predicted and actual values for this test set is a key metric. nih.gov

Applicability Domain: The model's limitations are defined, specifying the chemical space (in terms of descriptor ranges) for which the model can make reliable predictions.

Without a dataset containing this compound and its related analogs with measured activities, it is impossible to develop or validate a specific computational model as per the requested outline.

Crystallographic Analysis and Solid State Structural Investigations of 2 Cyclobutoxyaniline and Its Derivatives

Methods for Single Crystal Growth and Characterization

The foundation of any crystallographic analysis is the availability of high-quality single crystals. The growth of these crystals from small organic molecules can be achieved through various techniques, with the primary goal being to achieve a state of supersaturation, which is followed by nucleation and crystal growth.

Common methods for single crystal growth include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger sealed vessel containing a solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids as slow diffusion occurs.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.

Once suitable single crystals are obtained, their quality is assessed, often using optical microscopy, before proceeding to X-ray diffraction analysis for detailed structural characterization.

X-ray Diffraction (XRD) for Determination of Molecular and Supramolecular Architecture

Unit Cell Parameters and Crystal System Determination

The fundamental repeating unit of a crystal is known as the unit cell, which is defined by three edge lengths (a, b, c) and the angles between them (α, β, γ). These unit cell parameters, along with the symmetry of the lattice, determine the crystal system to which the compound belongs. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

For instance, a study on a derivative of 2-ethoxyaniline, specifically 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline, revealed its crystal structure. iucr.org While not 2-Cyclobutoxyaniline (B6148426), this analog provides a concrete example of the data obtained. Similarly, investigations into poly(o-ethoxyaniline) (POEA) showed that in its doped, more crystalline form, it adopts a triclinic system. amazonaws.comresearchgate.net In contrast, the crystal structure of 4-[3-(4-Nitrophenoxy)propoxy]aniline was determined to be in the orthorhombic system. iucr.org

The table below presents the unit cell parameters for these analogous compounds to illustrate the type of data obtained from XRD analysis.

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source |

| Poly(o-ethoxyaniline) (doped) | Triclinic | 5.412(2) | 8.845(2) | 21.612(8) | 84.15(2) | 84.59(2) | 88.38(1) | amazonaws.com |

| 4-[3-(4-Nitrophenoxy)propoxy]aniline | Orthorhombic | 10.808(8) | 34.79(3) | 7.596(6) | 90 | 90 | 90 | iucr.org |

Analysis of Molecular Conformation in the Solid State

XRD analysis provides the precise coordinates of each atom, allowing for a detailed examination of the molecule's conformation in the solid state. This includes the determination of bond lengths, bond angles, and torsion angles, which define the spatial arrangement of the atoms. For a molecule like this compound, this would reveal the orientation of the cyclobutoxy group relative to the aniline (B41778) ring and any puckering of the cyclobutane (B1203170) ring.

In the case of 4-[3-(4-Nitrophenoxy)propoxy]aniline, the two phenyl rings are linked by an ethereal chain, resulting in a non-coplanar structure with a dihedral angle of 26.13(9)° between the two rings. iucr.org For 4-[(4-Bromophenyl)diazenyl]-2-ethoxyaniline, the molecule adopts a trans configuration about the azo (–N=N–) double bond. iucr.org These examples demonstrate how XRD elucidates the specific geometric parameters that define the molecular shape.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: In aniline derivatives, the amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atom of the alkoxy group and the nitrogen atom itself can act as acceptors. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks. For example, in the crystal structure of 4-[3-(4-Nitrophenoxy)propoxy]aniline, molecules are linked into undulating one-dimensional chains via N—H···O hydrogen bonds. iucr.org

π-π Stacking: The aromatic rings of aniline derivatives can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. These interactions can be in a face-to-face (sandwich) or offset (parallel-displaced) arrangement.

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak acid and interacts with the electron cloud of a nearby aromatic ring. In 4-[3-(4-Nitrophenoxy)propoxy]aniline, adjacent chains are linked by C-H···π interactions, contributing to the formation of a three-dimensional framework. iucr.org

A comprehensive analysis of these interactions is essential for understanding the supramolecular assembly of the crystal.

Packing Efficiency and Crystal Density Analysis

The efficiency with which molecules are packed in the crystal lattice can be quantified by the Kitaigorodskii packing index, which is the ratio of the volume occupied by the molecules to the volume of the unit cell. This value typically ranges from 0.65 to 0.77 for organic molecules. The crystal density is calculated from the molecular weight of the compound and the volume of the unit cell. Both packing efficiency and crystal density are important parameters that can be correlated with the stability and physical properties of the crystalline material.

Polymorphism and Cocrystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The investigation of polymorphism is critical, particularly in the pharmaceutical and materials industries. The formation of different polymorphs can often be controlled by varying the crystallization conditions, such as the solvent, temperature, and rate of cooling.

Cocrystallization is a technique where a stoichiometric amount of a target molecule and a coformer are crystallized together to form a new crystalline solid with a unique structure. This approach can be used to modify the physicochemical properties of the target molecule without altering its covalent structure. For aniline derivatives, coformers with complementary functional groups, such as carboxylic acids, can be used to form robust hydrogen-bonded networks.

While no specific studies on the polymorphism or cocrystallization of this compound have been reported, these are important areas of solid-state research that could be explored to modulate its properties for specific applications.

Correlation of Solid-State Structure with Spectroscopic and Theoretical Data

The interplay between the solid-state structure of a molecule and its spectroscopic and theoretical data is a cornerstone of modern chemical analysis. For aniline derivatives, techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Density Functional Theory (DFT) calculations are employed to build a comprehensive understanding of the molecule. sigmaaldrich.comgoogle.com

In the solid state, the conformation and packing of molecules are dictated by a variety of intermolecular forces, including hydrogen bonding and van der Waals interactions. These interactions can significantly influence the local electronic environment of atoms within the molecule, leading to observable shifts in spectroscopic data compared to the gaseous state or in solution. For instance, the N-H stretching vibrations in the IR spectra of aniline derivatives are particularly sensitive to hydrogen bonding. ambeed.com The formation of intermolecular N-H···O or N-H···N hydrogen bonds in the crystal lattice typically results in a broadening and red-shifting (lower frequency) of the N-H absorption band compared to a non-hydrogen-bonded state.

Theoretical calculations, particularly DFT, have become indispensable for correlating structure with spectroscopic observations. google.com By optimizing the geometry of a molecule or a cluster of molecules, researchers can predict spectroscopic parameters. For example, DFT calculations can predict the ¹³C and ¹⁵N chemical shifts in solid-state NMR spectra of aniline derivatives. A strong correlation between the calculated and experimentally observed chemical shifts validates the determined crystal structure and provides a deeper understanding of the electronic structure. Discrepancies between experimental and theoretical data can often point to specific intermolecular interactions or dynamic processes occurring in the solid state.

While specific data for this compound is not available, studies on related compounds, such as N,N-dimethylaniline derivatives, have shown a clear correlation between the components of the ¹⁵N chemical shift tensor and the electronic properties of substituents on the aniline ring. It is reasonable to hypothesize that the cyclobutoxy group at the ortho position of the aniline ring in this compound would influence the conformation of the molecule and the hydrogen bonding patterns of the amino group, which would be reflected in its spectroscopic and theoretical profiles.

Table 1: Hypothetical Correlation of Structural and Spectroscopic Data for this compound

| Parameter | Expected Observation in Solid State | Correlation with Structure |

| IR Spectroscopy (N-H stretch) | Broadened and shifted to lower frequency | Indicates intermolecular hydrogen bonding involving the -NH₂ group. |

| Solid-State NMR (¹⁵N) | Specific chemical shift tensor values | Sensitive to the local electronic environment and conformation of the C-N bond. |

| Solid-State NMR (¹³C) | Shifts in aromatic and cyclobutyl carbons | Reflects molecular packing and through-space interactions with neighboring molecules. |

| DFT Calculations | Predicted bond lengths, angles, and energies | Optimized geometry should correlate with crystallographic data and predict spectroscopic shifts. |

This table is predictive and based on general principles observed for aniline derivatives, pending experimental verification for this compound.

Contribution of Crystallographic Data to Structure-Property Relationships (SPR)

Structure-Property Relationships (SPR) are fundamental to materials science and drug discovery, aiming to predict the properties of a substance based on its molecular structure. google.com Crystallographic data provides the most precise information about the solid-state structure, which is essential for establishing robust SPR models. ambeed.com

The arrangement of molecules in a crystal, including their orientation and the network of intermolecular interactions, directly influences macroscopic properties such as melting point, solubility, stability, and even biological activity. ambeed.com For example, in the context of pharmaceutical compounds, different polymorphic forms (different crystal structures of the same molecule) can exhibit vastly different dissolution rates and bioavailabilities.

For aniline derivatives, crystallographic studies have been instrumental in understanding properties like nonlinear optical (NLO) activity. ambeed.com The alignment of molecules in a non-centrosymmetric crystal lattice is a prerequisite for second-order NLO properties, and crystallographic analysis is the definitive method to determine this. ambeed.com

In the case of this compound, the introduction of the cyclobutoxy group is expected to impart specific properties. The steric bulk of the cyclobutyl ring could influence the crystal packing, potentially leading to the formation of specific polymorphs with distinct properties. The ether linkage and the amino group provide sites for hydrogen bonding, which will be critical in dictating the supramolecular architecture. ambeed.com Understanding the precise geometry of these interactions through crystallography is key to predicting how the molecule will behave in the solid state.

While direct experimental SPR studies on this compound are not currently published, its derivatives are used as intermediates in the synthesis of more complex molecules, including pharmaceutically active compounds. The solid-state properties of these intermediates, which can be elucidated through crystallographic analysis, can impact reaction kinetics, product purity, and the isolation of the final active ingredient.

Table 2: Potential Structure-Property Relationships for this compound

| Property | Structural Feature Influencing the Property | Method of Analysis |

| Melting Point | Strength and nature of intermolecular forces (e.g., hydrogen bonding, π-π stacking), molecular symmetry, and packing efficiency. | X-ray Crystallography, Differential Scanning Calorimetry (DSC) |

| Solubility | Lattice energy of the crystal and the strength of solute-solvent interactions. | X-ray Crystallography, Solubility Assays |

| Chemical Stability | Packing density and the presence of reactive sites exposed on the crystal surface. | X-ray Crystallography, Stability Studies under various conditions |

| Polymorphism | Ability of the molecule to adopt different conformations and packing arrangements. | X-ray Crystallography (on different crystal forms), Microscopy, Thermal Analysis |

This table outlines expected relationships for this compound based on established principles in crystal engineering and materials science.

Derivatives and Analogues of 2 Cyclobutoxyaniline: Design, Synthesis, and Exploration

Rational Design Principles for Structural Diversification

The design of novel derivatives of 2-cyclobutoxyaniline (B6148426) is guided by fundamental principles of physical organic chemistry. The aniline (B41778) moiety is a strongly activated aromatic system, where the amino group (-NH₂) is a powerful ortho-, para-directing group for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring through resonance, particularly at the positions ortho and para to it.

Simultaneously, the cyclobutoxy group (-O-c-C₄H₇) also acts as an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom. In this compound, these effects are synergistic. The primary site for electrophilic attack is the position para to the amino group (C5), which is also ortho to the cyclobutoxy group. The position ortho to the amino group (C3) is less favored due to steric hindrance from the adjacent cyclobutoxy substituent. The C6 position, being ortho to both groups, is highly activated but also the most sterically hindered.

Structural diversification can be rationally planned based on these electronic and steric factors:

Modulation of Electronic Properties: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl groups) onto the aromatic ring can fine-tune the electron density of the entire molecule. This is a key strategy for altering the reactivity, basicity of the aniline nitrogen, and the interaction of the molecule with biological targets or materials. rsc.org

Steric Control: The bulky cyclobutoxy group can be used to direct substitution reactions and influence the final conformation of the molecule. This steric shielding can enhance the selectivity of reactions at less hindered sites.

Functional Group Handles: Introducing reactive functional groups (halogens, boronic esters, etc.) provides "handles" for subsequent cross-coupling reactions, enabling the construction of more complex aryl- or alkyl-substituted derivatives. acs.org

Bioisosteric Replacement: The design of analogues often involves replacing the ether oxygen with other heteroatoms, such as sulfur (to form a thioether), to probe the impact of such changes on the molecule's properties and biological activity.

These principles allow for a systematic approach to creating a library of derivatives with tailored characteristics, moving from simple modifications to the assembly of complex, functional molecular systems. mdpi.comrsc.org

Synthesis of Halogenated this compound Derivatives

Halogenation is a fundamental transformation for modifying the this compound scaffold, providing access to key synthetic intermediates and directly modulating the compound's electronic profile.

Regioselective Bromination and Chlorination

The high electron density of the aromatic ring in this compound allows for facile electrophilic halogenation under mild conditions. The primary challenge is achieving regioselectivity. As predicted by the combined directing effects of the amino and cyclobutoxy groups, substitution occurs preferentially at the C5 position (para to the amino group).

Regioselective Bromination: A common and effective method for the monobromination of activated anilines is the use of N-Bromosuccinimide (NBS). The reaction can be controlled to yield the 5-bromo-2-cyclobutoxyaniline (B13274773) derivative with high selectivity. The reaction is typically performed in a polar solvent.

Regioselective Chlorination: Similar to bromination, selective chlorination can be achieved using N-Chlorosuccinimide (NCS). Alternative methods for the regioselective chlorination of anilines include the use of copper(II) chloride (CuCl₂), which can provide high yields of the para-chlorinated product under mild conditions, often enhanced by using ionic liquids as the solvent. rsc.org

The table below summarizes common methods for the regioselective monohalogenation of activated anilines, which are applicable to this compound.

| Halogenation Type | Reagent | Typical Conditions | Selectivity |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temp. | High para-selectivity |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile or CH₂Cl₂, room temp. | Good para-selectivity |

| Chlorination | Copper(II) Chloride (CuCl₂) | Ionic Liquid, 40-60 °C | High para-selectivity |

This is an interactive data table based on established methods for aniline halogenation.

Di- and Tri-Halogenated Derivatives

The synthesis of di- and tri-halogenated derivatives is readily achievable by controlling the stoichiometry of the halogenating agent. beilstein-journals.org Given the strong activation of the aromatic ring, multiple substitutions can occur easily.

By using two or more equivalents of a halogenating agent like NBS or NCS, di-halogenation can be induced. Following the initial substitution at the C5 position, the second halogen is likely to add to the next most activated and accessible position, C3. The synthesis of 2,4,6-trihalogenated anilines is a well-documented process for anilines that lack bulky ortho-substituents. researchgate.netbeilstein-journals.org For this compound, achieving tri-halogenation might be challenging due to the significant steric hindrance at the C6 position imposed by the adjacent cyclobutoxy group. A patent describes the cyanation of di- or tri-halogenated anilines, indicating that such precursors are synthetically accessible. google.com

Synthesis of Alkyl and Aryl Substituted 2-Cyclobutoxyanilines

The introduction of alkyl and aryl groups onto the this compound ring further expands its structural diversity. The most common strategy involves a two-step process: regioselective halogenation (as described in section 7.2) followed by a metal-catalyzed cross-coupling reaction.

Aryl Substitution: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. A halogenated this compound (e.g., 5-bromo-2-cyclobutoxyaniline) can be coupled with an arylboronic acid or its ester in a Suzuki-Miyaura coupling reaction. This method is highly versatile and tolerates a wide range of functional groups on the coupling partner, allowing for the synthesis of a diverse library of 5-aryl-2-cyclobutoxyanilines.

Alkyl Substitution: The introduction of alkyl groups can be achieved through similar cross-coupling reactions, such as Kumada coupling (using an alkyl Grignard reagent) or Negishi coupling (using an organozinc reagent). These methods provide a reliable alternative to classical Friedel-Crafts alkylation, which often suffers from poor selectivity and side reactions when applied to highly activated substrates like anilines. A study on the synthesis of 2-benzyl N-substituted anilines highlights modern approaches to constructing ortho-alkylated aniline derivatives. beilstein-journals.org

Exploration of Heteroatom-Containing Analogues (e.g., thioether, oxa-analogues)

Replacing the oxygen atom of the cyclobutoxy group with another heteroatom, such as sulfur, leads to the creation of structural analogues with distinct electronic and steric properties.